(3-(Benzyloxy)cyclobutyl)methanol chemical properties
(3-(Benzyloxy)cyclobutyl)methanol chemical properties
An In-depth Technical Guide to (3-(Benzyloxy)cyclobutyl)methanol for Advanced Drug Discovery
Executive Summary
(3-(Benzyloxy)cyclobutyl)methanol is a bifunctional organic building block of increasing importance in medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane core and a versatile benzyloxy-protected alcohol offers a powerful tool for drug designers. The cyclobutane moiety serves as a bioisosteric replacement for more flexible alkyl chains or other ring systems, often leading to improved metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with detailed mechanistic insights, applications in contemporary drug discovery, and essential safety and handling information for laboratory professionals.
Physicochemical and Structural Properties
A fundamental understanding of the physicochemical properties of (3-(Benzyloxy)cyclobutyl)methanol is critical for its effective use in synthetic chemistry and for predicting its behavior in biological systems.
Core Data
The key properties are summarized in the table below. The molecule's structure combines a polar alcohol group with a largely nonpolar benzyloxycyclobutyl scaffold, resulting in its characteristic solubility and chromatographic behavior.
| Property | Value | Data Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| CAS Number | 128041-57-6 (trans-isomer) | [2] |
| Appearance | Not specified; expected to be a liquid or low-melting solid. | General chemical knowledge |
| Predicted XlogP | 1.7 | [1] |
| InChI Key | GUMINBOCIUCMJL-UHFFFAOYSA-N | [1] |
| Storage | Store in a cool, inert atmosphere. | [3] |
Structural Analysis
The (3-(Benzyloxy)cyclobutyl)methanol molecule contains a primary alcohol and a benzyl ether attached to a four-membered ring. This structure is achiral unless other substituents are present, but the relative stereochemistry of the two substituents (cis or trans) is a key feature. The trans isomer is commonly cited. The puckered nature of the cyclobutane ring restricts the rotational freedom of the substituents compared to an acyclic analogue, a feature that can be exploited to lock in a bioactive conformation.
Caption: 2D structure of (3-(Benzyloxy)cyclobutyl)methanol.
Synthesis Protocol: A Field-Proven Approach
The synthesis of (3-(Benzyloxy)cyclobutyl)methanol can be achieved via several routes. A common and reliable method involves the selective monobenzylation of a precursor diol. This protocol details this critical transformation, emphasizing the rationale behind each step.
Synthetic Workflow Overview
The overall strategy begins with the reduction of a commercially available cyclobutane derivative to a diol, followed by selective protection to yield the target molecule.
Caption: Workflow for the synthesis of (3-(Benzyloxy)cyclobutyl)methanol.
Detailed Protocol: Selective Monobenzylation of Cyclobutane-1,3-diol
Expertise & Experience: This protocol leverages the Williamson ether synthesis. The choice of sodium hydride (NaH), a non-nucleophilic base, is critical. It deprotonates the alcohol to form a sodium alkoxide, which is a much stronger nucleophile than the starting alcohol, thereby facilitating the subsequent Sₙ2 reaction with benzyl bromide. Using approximately one equivalent of base favors the mono-alkylation product over the di-benzylated byproduct.
Materials:
-
Cyclobutane-1,3-diol (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (1.05 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add cyclobutane-1,3-diol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the diol completely. Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: This step is exothermic and produces hydrogen gas; slow addition at 0°C is a critical safety and control measure. The reaction is allowed to stir for 30-60 minutes to ensure complete formation of the mono-alkoxide.
-
Alkylation: Add benzyl bromide dropwise via syringe. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight (12-18 hours).
-
Quenching (Trustworthiness): The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. This self-validating step safely neutralizes any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified using flash column chromatography on silica gel. An elution gradient (e.g., 10% to 40% ethyl acetate in hexanes) will separate the desired monobenzylated product from unreacted diol, the dibenzylated byproduct, and other impurities.
Applications in Drug Development
The (3-(Benzyloxy)cyclobutyl)methanol scaffold is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies.
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic oxidation than linear alkyl chains. In one instance, metabolic identification (MetID) studies of a drug candidate revealed oxidation of a cyclobutyl group to a cyclobutanol; this vulnerability was addressed by modifying the scaffold, demonstrating the importance of understanding cyclobutane metabolism[4].
-
Scaffold Rigidity: The constrained nature of the ring orients the methanol and benzyloxy substituents in a well-defined spatial arrangement, reducing the entropic penalty upon binding to a protein target.
-
Vector for Synthesis: The primary alcohol serves as a key functional handle for further elaboration, allowing for the attachment of pharmacophores or solubilizing groups. The benzyl ether acts as a robust protecting group that can be removed under standard hydrogenolysis conditions late in a synthetic sequence[5].
Caption: Conceptual binding model for a drug derived from the scaffold.
Safety, Handling, and Spectral Data
Laboratory Safety
As with all laboratory chemicals, (3-(Benzyloxy)cyclobutyl)methanol and its precursors should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6][7] Avoid contact with skin and eyes.[8]
-
First Aid:
Spectral Characterization
While a comprehensive public database of spectra for this specific compound is not available from the search results, a chemist can predict the key signals for structural verification.
-
¹H NMR: Expected signals would include: multiplets for the cyclobutyl protons, a singlet for the benzylic CH₂ protons (~4.5 ppm), aromatic protons of the phenyl group (~7.3 ppm), and a signal for the CH₂OH group. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: Expected signals would include: aliphatic carbons of the cyclobutane ring, the benzylic CH₂ carbon (~70 ppm), the CH₂OH carbon (~65 ppm), and distinct signals for the aromatic carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula, C₁₂H₁₆O₂. Predicted adducts include [M+H]⁺ at m/z 193.12232 and [M+Na]⁺ at m/z 215.10426.[1]
References
-
PubChemLite. [3-(benzyloxy)cyclobutyl]methanol (C12H16O2). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Methanol Safety Data Sheet. (2019). [Link]
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
AERU - University of Hertfordshire. (benzyloxy)methanol. [Link]
-
AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]
-
Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. PubChemLite - [3-(benzyloxy)cyclobutyl]methanol (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 2. You are being redirected... [hit2lead.com]
- 3. (3-(Benzyloxy)phenyl)methanol | 1700-30-7 [sigmaaldrich.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
